1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a novel chemical compound identified as a key building block in the development of a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] While not naturally occurring, it plays a crucial role in medicinal chemistry research, particularly in exploring new therapies for schizophrenia. []
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a small organic compound with the molecular formula CHFN. This compound features a fluorine atom, a pyrazole ring, and an amine group, making it a significant scaffold in synthetic chemistry and drug discovery. It is utilized as a building block for the synthesis of complex organic molecules and has been investigated for its potential bioactive properties in medicinal applications, including cancer and infectious disease treatments.
This compound can be classified under several categories:
The synthesis of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves two main steps:
For industrial applications, methods may vary between batch processes and continuous flow systems, depending on the desired yield and purity. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
The molecular structure of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine includes:
The structural representation indicates that the compound has potential for various interactions due to its functional groups, influencing its biological activity.
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions lead to various substituted pyrazole derivatives that can be further functionalized for specific applications.
The mechanism of action for 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity due to electronic effects, while the pyrazole ring contributes to selectivity. This compound has been shown to modulate various biochemical pathways, potentially leading to therapeutic effects in disease models .
The stability of this compound under various conditions is crucial for its application in research and industry. Data on melting point, boiling point, and reactivity with other chemicals are essential for practical use but are not always available in public databases.
The applications of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine span several fields:
This compound's unique structural features make it valuable for further research into its biological effects and potential therapeutic uses .
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1152880-22-2) is a synthetically engineered small molecule with the molecular formula C₁₁H₁₂FN₃ and a molecular weight of 205.24 g/mol. It features a fluoro-substituted phenyl ring connected to a pyrazole moiety, with an ethanamine chain at the benzylic position. This structural architecture positions it as a promising scaffold in medicinal chemistry, particularly for targeting kinase-mediated pathways in oncology and inflammation [1] [3]. The compound's modular design enables extensive derivatization, making it a versatile candidate for structure-activity relationship (SAR) studies.
The development of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine parallels advances in heterocyclic chemistry and kinase inhibitor research. First synthesized in 2011, its discovery emerged from systematic efforts to optimize pyrazole-containing scaffolds for enhanced target affinity and metabolic stability [1]. Early synthetic routes relied on N-arylation of pyrazole with 2-bromo-4-fluoroacetophenone, followed by reductive amination to install the amine functionality. By 2015, pharmacological studies revealed its potential as a protein kinase inhibitor (PKI) lead, coinciding with broader interest in PKIs for cancer therapy—19 of which were projected to become generic by 2025 due to patent expirations [3].
Table 1: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2011 | First synthesis and structural characterization | CAS assignment (1152880-22-2); confirmation of core structure [1] |
2015 | Evaluation in kinase inhibition screens | Demonstrated activity against serine/threonine kinases [3] |
2020 | Optimization via bioisosteric replacement strategies | Improved metabolic stability using triazole analogs [5] |
The compound’s significance stems from three key structural elements:
Table 2: Key Molecular Descriptors and Design Implications
Descriptor | Value/Role | Drug Design Implication |
---|---|---|
LogP | ~1.9 (predicted) | Balanced hydrophobicity for cell membrane penetration [4] |
Hydrogen Bond Acceptors | 3 (pyrazole N, amine) | Targets kinases' catalytic lysine and hinge regions [5] |
Stereoelectronic Effects | Fluorine-induced σ-hole | Enhances binding to hydrophobic kinase subpockets [4] |
In kinase inhibitor design, this scaffold aligns with bioisosteric principles exemplified in recent studies. For instance, replacing amides with 1,2,4-triazoles in pyrazolo[1,5-a]pyrimidine inhibitors improved potency against casein kinase 2 (CSNK2) by forming dual hydrogen bonds with Lys68 and a structural water molecule [5]. Though direct data on 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is limited, analogous modifications could enhance its kinase selectivity.
Despite its promise, critical gaps impede translational development:
Table 3: Priority Research Questions and Proposed Approaches
Research Gap | Proposed Methodology | Expected Insight |
---|---|---|
Target deconvolution | Kinobead-based chemoproteomics [3] | Identification of kinase targets beyond CSNK2 |
Amine-directed derivatization | CuAAC click chemistry with alkynes [7] | Enhanced solubility via polar triazole adducts |
Metabolic stability assessment | Liver microsome assays (+LC-MS) [4] | Quantification of oxidative degradation pathways |
These gaps underscore the need for multidisciplinary collaboration to advance this scaffold toward lead optimization. Priorities include leveraging bioisosteric replacement (e.g., triazoles for amines) and in vivo validation in disease-relevant models [5] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: